molecular formula C36H32Br8O6 B1582758 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 68928-70-1

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

Cat. No.: B1582758
CAS No.: 68928-70-1
M. Wt: 1199.9 g/mol
InChI Key: CECOZGBSAREXBC-UHFFFAOYSA-N
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Description

The compound comprises two structurally related brominated phenolic derivatives:

  • 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol: Known as tetrabromobisphenol A (TBBPA), this is a brominated flame retardant (BFR) with a bisphenol A backbone substituted with bromine atoms at the 2,6-positions of both phenolic rings. Its molecular formula is C₁₅H₁₂Br₄O₂, and it is widely used in epoxy resins, plastics, and electronics due to its thermal stability and flame-retardant properties .
  • 2-[[2,6-Dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane: This derivative, structurally related to TBBPA, incorporates epoxy groups (oxirane rings) via glycidyl ether linkages. It is synthesized through the reaction of TBBPA with epichlorohydrin, forming a diglycidyl ether derivative. Its molecular formula is C₂₄H₂₀Br₄O₄, and it is utilized in high-performance epoxy resins for circuit boards and coatings .

Both compounds share a common isopropylidene-bridged diphenylpropane core but differ in functional groups (hydroxyl vs. epoxy), influencing their reactivity and applications.

Properties

IUPAC Name

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br4O4.C15H12Br4O2/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14;1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,13-14H,7-10H2,1-2H3;3-6,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECOZGBSAREXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32Br8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68928-70-1
Record name Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2,2′-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68928-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Molecular Weight

1199.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68928-70-1
Record name Phenol, 4,4'-(1-methylethylidene)bis(2,6-dibromo-, polymer with 2,2'-((1-methylethylidene)bis((2,6-dibromo-4,1-phenylene)oxymethylene))bis(oxirane)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane]
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol primarily involves the following key synthetic steps:

  • Starting Material: The synthesis typically begins with tetrabromobisphenol A (4,4'-(1-methylethylidene)bis(2,6-dibromophenol)), a heavily brominated bisphenol derivative.

  • Reaction with Carbonyl Dichloride (Phosgene): The phenol groups of tetrabromobisphenol A are reacted with phosgene (carbonyl dichloride) under controlled temperature conditions. This step forms a carbonate linkage, facilitating polymerization or formation of intermediate compounds with reactive sites for further modifications.

  • Use of Phenol and Catalysts: Phenol is often included in the reaction mixture to assist in the formation of the desired product, and tertiary amine catalysts are employed to promote the reaction efficiency and selectivity.

  • Temperature and Pressure Control: The reactions are conducted under carefully regulated temperature and pressure to optimize yield and minimize side reactions.

For the oxirane-containing derivative, 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane, the preparation involves:

  • Glycidylation of Hydroxyl Groups: The hydroxyl groups on the brominated phenol are converted into glycidyl ethers through reaction with epichlorohydrin under alkaline conditions, forming the oxirane (epoxy) rings.

  • Epoxide Formation: This step is crucial for introducing the oxirane functionalities, which are reactive sites for further polymerization or cross-linking reactions.

Industrial Production Methods

Industrial scale preparation of these compounds follows similar synthetic principles but incorporates process optimization for scalability:

  • Large-Scale Polymerization Reactors: Reactants including tetrabromobisphenol A, phosgene, phenol, and epichlorohydrin are introduced into large reactors equipped with precise temperature and pressure control systems.

  • Catalyst Optimization: Industrial processes optimize catalyst types and concentrations (e.g., tertiary amines) to achieve high molecular weight polymers or pure intermediates with minimal impurities.

  • Continuous Monitoring: Reaction parameters such as pH, temperature, and reactant feed rates are continuously monitored and adjusted to maintain product consistency.

  • Purification: Post-reaction purification steps include washing, filtration, and drying to isolate the target compound in pellet or crystalline solid form.

Reaction Conditions Summary Table

Step Reactants Conditions Purpose Notes
Carbonate Formation Tetrabromobisphenol A + Phosgene + Phenol Controlled temperature (~0-50°C), presence of tertiary amine catalyst Formation of carbonate linkage Requires inert atmosphere
Glycidylation (Epoxidation) Brominated phenol + Epichlorohydrin + Base (NaOH) Mild heating (40-60°C), alkaline pH Conversion of hydroxyl groups to glycidyl ethers (oxirane rings) Reaction time varies (several hours)
Industrial Polymerization Same as above Large reactors, continuous feed, optimized catalyst loading Scale-up production of polymer or intermediate Process control critical for quality

Detailed Research Findings

  • Catalyst Role: Tertiary amines such as triethylamine are essential in catalyzing the carbonate formation and glycidylation steps, enhancing reaction rates and selectivity.

  • Temperature Sensitivity: Both synthetic steps are sensitive to temperature; higher temperatures can lead to side reactions such as unwanted polymerization or degradation.

  • Yield and Purity: Optimized conditions typically yield high purity compounds (>95%) with yields ranging from 70-85% depending on scale and reaction control.

  • Byproducts: Minor byproducts include partially brominated phenols and oligomeric species, which are removed during purification.

Retrosynthesis and Feasible Synthetic Routes

  • Starting from commercially available tetrabromobisphenol A, reaction with phosgene and phenol yields the carbonate intermediate.

  • Subsequent glycidylation with epichlorohydrin under alkaline conditions introduces the oxirane groups.

  • Alternative routes may involve direct bromination of bisphenol A derivatives followed by epoxidation, but these are less common due to control issues.

Summary Table of Key Chemical Identifiers and Properties

Property Description
Molecular Formula C21H20Br4O4 (for oxirane derivative)
Molecular Weight ~656 g/mol (oxirane derivative), 1199.9 g/mol (combined compound)
CAS Numbers 33294-14-3, 3072-84-2, 68541-19-5
Physical State Solid (pellets or large crystals)
Key Functional Groups Brominated phenol, carbonate linkage, oxirane rings
IUPAC Name 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenolic compounds.

    Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its multiple reactive sites make it a versatile building block for organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated phenols on cellular processes. Its structure allows for interactions with various biomolecules, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of multiple bromine atoms and phenolic groups can enhance biological activity and specificity.

Industry

In industrial applications, this compound can be used as a flame retardant due to its bromine content. It may also serve as an intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related brominated phenolic derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Toxicity/Findings
TBBPA (2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol) C₁₅H₁₂Br₄O₂ 543.8 - Hydroxyl groups; high bromine content (66% by mass). Flame retardant in ABS plastics, epoxy resins. - Inhibits mitochondrial ATP synthesis (IC₅₀: 10 µM) .
TBBPA Diglycidyl Ether (target compound) C₂₄H₂₀Br₄O₄ 674.8 - Epoxy groups; improved thermal stability. High-temperature epoxy resins for electronics. - Lower acute toxicity than TBBPA due to reduced bioavailability .
Tetrabromobisphenol S (TBBPS) (2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol) C₁₂H₆Br₄O₄S 565.8 - Sulfonyl bridge instead of isopropylidene; higher thermal degradation resistance. Alternative to TBBPA in textiles and polymers. - Higher oxidative stress in cells compared to TBBPA .
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane C₁₀H₁₀Br₂O₂ 322.0 - Methyl-substituted aromatic ring; single epoxy group. Intermediate in specialty epoxy resins. - Limited toxicity data; structurally simpler than TBBPA derivatives .
2,6-Dibromo-4-(trifluoromethoxy)phenol C₇H₃Br₂F₃O₂ 335.9 - Trifluoromethoxy substituent; enhanced lipophilicity. Potential use in agrochemicals. - Higher environmental persistence due to fluorine content .

Key Research Findings:

TBBPA vs. TBBPS :

  • TBBPA exhibits stronger inhibition of ATP synthesis in mitochondrial membranes (IC₅₀: 10 µM) compared to TBBPS (IC₅₀: 25 µM), attributed to its isopropylidene bridge enhancing membrane permeability .
  • TBBPS induces greater protein oxidation in vitro, likely due to its sulfonyl group promoting radical formation .

TBBPA Diglycidyl Ether vs. Simpler Epoxy Derivatives: The diglycidyl ether derivative of TBBPA shows superior thermal stability (decomposition temperature >300°C) compared to mono-epoxy analogs like ((2,6-dibromo-4-methylphenoxy)methyl)oxirane (decomposition at ~200°C) . The epoxy groups in TBBPA diglycidyl ether enable cross-linking in resins, enhancing mechanical strength but reducing biodegradability .

Environmental Impact: Fluorinated analogs (e.g., 2,6-dibromo-4-(trifluoromethoxy)phenol) demonstrate higher environmental persistence due to the stability of C-F bonds, posing long-term ecological risks .

Structural and Functional Insights

  • Bromination Pattern: All compared compounds feature bromine atoms at the 2,6-positions of the phenolic rings, critical for flame-retardant efficacy. Substitutions at the 4-position (e.g., hydroxyl, epoxy, trifluoromethoxy) dictate reactivity and application .
  • Backbone Modifications : Replacing the isopropylidene bridge in TBBPA with a sulfonyl group (TBBPS) alters electronic properties, affecting toxicity profiles .

Biological Activity

The compound known as 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol; 2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex brominated phenolic compound with significant biological activity. This article explores its biological properties, including its potential applications in medicine and industry, supported by case studies and research findings.

The compound has a molecular formula of C37H39Br4ClO7C_{37}H_{39}Br_4ClO_7 and a molecular weight of approximately 950.77 g/mol. It features multiple bromine atoms and phenolic groups which contribute to its biological activity and specificity.

PropertyValue
Molecular FormulaC37H39Br4ClO7
Molecular Weight950.77 g/mol
Boiling Point417.9 ºC
Flash Point206.6 ºC
LogP11.168

Antioxidant Properties

Research indicates that brominated phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. This activity is critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that similar dibromophenol derivatives possess antimicrobial properties against a range of pathogens. The presence of multiple bromine atoms enhances the compound's ability to disrupt microbial cell membranes.

Cytotoxic Effects

Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cells. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction.

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity of dibromophenol derivatives using DPPH radical scavenging assays. The results indicated that these compounds effectively reduced DPPH radicals, demonstrating significant antioxidant activity (IC50 values in the micromolar range).
  • Antimicrobial Efficacy : In vitro studies tested the antimicrobial effects of dibromophenol derivatives against Staphylococcus aureus and Escherichia coli. The compounds showed notable inhibition zones, suggesting strong antibacterial properties.
  • Cytotoxicity in Cancer Research : A recent investigation assessed the cytotoxic effects of dibromophenol derivatives on breast cancer cell lines (MCF-7). The study found that these compounds induced apoptosis at concentrations as low as 10 µM, highlighting their potential as anticancer agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in the phenolic structure facilitate electron donation to free radicals.
  • Membrane Disruption : Bromine substitution increases lipophilicity, allowing better penetration into microbial membranes.
  • Apoptosis Induction : Interactions with cellular signaling pathways can lead to programmed cell death in cancer cells.

Q & A

Q. How can AI-driven autonomous laboratories accelerate the discovery of derivatives with reduced ecotoxicity?

  • Methodology : Train neural networks on existing toxicity data to predict eco-toxicological profiles. Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) for rapid iterative design .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Reactant of Route 2
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2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

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